molecular formula C21H26N2O3S B2875776 6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 2320532-73-6

6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2875776
CAS No.: 2320532-73-6
M. Wt: 386.51
InChI Key: AKBPBIBPSCRILG-UHFFFAOYSA-N
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Description

6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide (CAS 2320532-73-6) is a high-purity chemical compound supplied for research applications. With a molecular formula of C21H26N2O3S and a molecular weight of 386.51 g/mol, this pyridine-3-carboxamide derivative is part of a class of compounds gaining significant interest in agricultural and pharmaceutical research . Pyridine-3-carboxamide scaffolds, also known as nicotinamide analogs, are recognized as versatile building blocks in the synthesis of biologically active compounds . These structures are prevalent in nature, found in coenzymes like vitamin B6, and are reported to exhibit a range of biological activities, including antibacterial and antifungal properties . The specific structure of this compound incorporates both pyridine and thiophene heterocycles, which are two privileged pharmacophores in modern agrochemical and medicinal chemistry . Research into similar N-(thiophen-2-yl)nicotinamide derivatives has demonstrated promising fungicidal activity against challenging plant pathogens, highlighting the potential of this chemical class in developing new crop protection agents . Furthermore, molecular docking studies on analogous pyridine-3-carboxamide compounds suggest they can exhibit strong binding affinities to specific biological targets, making them valuable tools for probing protein interactions and mechanisms of action . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can access detailed specifications, including CAS number, molecular formula, and molecular weight, to support their experimental design .

Properties

IUPAC Name

6-cyclopentyloxy-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(16-7-8-19(22-14-16)26-17-4-1-2-5-17)23-20(18-6-3-13-27-18)15-9-11-25-12-10-15/h3,6-8,13-15,17,20H,1-2,4-5,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBPBIBPSCRILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the nicotinamide core, followed by the introduction of the cyclopentyloxy group through an etherification reaction. The tetrahydro-2H-pyran-4-yl and thiophen-2-yl groups are then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nicotinamide core, where halogenated reagents can replace existing groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Medicine: The compound is explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs in the Pyridine Carboxamide Class

A. Imidazopyridine Carboxamides ()

Compound 15 : 6-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide.

  • Key Differences :
    • Replaces the pyridine ring with an imidazopyridine scaffold.
    • Substituent at position 6 is pyridin-3-yl instead of cyclopentyloxy.
    • Carboxamide side chain lacks the thiophene moiety.
  • Synthesis : Prepared via coupling of lithium carboxylate with 1-(oxan-4-yl)methanamine, yielding 9% .
  • Biological Relevance : Designed as a GSK-3β inhibitor, highlighting the role of pyranylmethyl groups in enhancing binding affinity .
B. Difluoromethyl-Substituted Pyridine Carboxamides ()

Examples: A.3.32–A.3.39 (e.g., 2-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide).

  • Key Differences :
    • Difluoromethyl group at position 2 instead of cyclopentyloxy at position 4.
    • Indan-derived substituents on the carboxamide nitrogen.
  • Activity : These compounds are classified as Complex II inhibitors (fungicidal agents), suggesting that the pyridine carboxamide core is critical for targeting mitochondrial respiration .
C. Dihydropyridine Carboxamides ()

Example: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide).

  • Key Differences: Dihydropyridine ring (non-aromatic) vs. fully aromatic pyridine. Thioether and methoxyphenyl substituents instead of cyclopentyloxy and thiophene.
  • Pharmacological Implications : The 1,4-dihydropyridine scaffold is associated with calcium channel modulation, indicating divergent biological targets compared to fully aromatic analogs .

Comparative Data Table

Property/Compound Target Compound Compound 15 A.3.32 AZ331
Core Structure Pyridine-3-carboxamide Imidazopyridine-3-carboxamide Pyridine-3-carboxamide 1,4-Dihydropyridine-3-carboxamide
Position 6 Substituent Cyclopentyloxy Pyridin-3-yl Thioether-linked 4-methoxyphenyl
Carboxamide Substituent (Oxan-4-yl)(thiophen-2-yl)methyl (Oxan-4-yl)methyl 1,1,3-Trimethylindan-4-yl 2-Methoxyphenyl
Synthetic Yield Not reported 9% Not reported Not reported
Reported Activity Not available GSK-3β inhibition Complex II inhibition (fungicidal) Calcium channel modulation

Key Insights from Structural Comparisons

Role of Substituents: The cyclopentyloxy group in the target compound may enhance lipophilicity and membrane permeability compared to pyridinyl (Compound 15) or difluoromethyl (A.3.32) groups.

Synthetic Challenges :

  • Low yields (e.g., 9% for Compound 15) suggest that coupling reactions involving bulky amines (e.g., oxan-4-yl derivatives) are inefficient, a challenge likely shared by the target compound .

Biological Potential: The structural similarity to Complex II inhibitors () implies possible antifungal activity. However, the absence of a difluoromethyl group may reduce potency compared to A.3.32–A.3.39 .

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